molecular formula C2H5N5O4 B1243433 N-Methyl-N,N'-dinitroguanidine CAS No. 6810-09-9

N-Methyl-N,N'-dinitroguanidine

Cat. No.: B1243433
CAS No.: 6810-09-9
M. Wt: 163.09 g/mol
InChI Key: SRKQWNFPTBNUKE-UHFFFAOYSA-N
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Description

N-Methyl-N,N'-dinitroguanidine (CAS 4245-76-5) is a chemical compound for research purposes. A study noted its use in an investigation of skin tumours induced in rats by the local and systemic action of N-nitroso-compounds . The molecular formula for this compound is C2H6N4O2, with a molecular weight of 118.09 g/mol . It is also known by synonyms such as 1-Methyl-3-nitroguanidine . This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6810-09-9

Molecular Formula

C2H5N5O4

Molecular Weight

163.09 g/mol

IUPAC Name

1-methyl-1,2-dinitroguanidine

InChI

InChI=1S/C2H5N5O4/c1-5(7(10)11)2(3)4-6(8)9/h1H3,(H2,3,4)

InChI Key

SRKQWNFPTBNUKE-UHFFFAOYSA-N

SMILES

CN(C(=N[N+](=O)[O-])N)[N+](=O)[O-]

Isomeric SMILES

CN(/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-]

Canonical SMILES

CN(C(=N[N+](=O)[O-])N)[N+](=O)[O-]

Other CAS No.

6810-09-9

solubility

0.25 M

Synonyms

MDNG
N-methyl-N,N'-dinitroguanidine

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for N-Methyl-N,N'-dinitroguanidine Synthesis

Two primary strategic approaches have been documented for the synthesis of this compound: the nitration of a suitable precursor and the alkylation of dinitroguanidine.

The most prominently reported pathway to this compound involves the nitration of N-methyl-N'-nitroguanidine. Early attempts to achieve this second nitration using absolute nitric acid alone were unsuccessful, often resulting in the recovery of the starting material or the formation of N-methyl-N'-nitroguanidinium nitrate (B79036). at.ua This suggested that the dinitrated product could undergo denitration back to the mononitrated precursor in strong acid, indicating an equilibrium state. at.ua

Subsequent research identified a more effective nitrating system. The successful preparation of this compound was achieved by using a mixture of nitric acid and acetic anhydride (B1165640). at.ua This combination is a potent nitrating medium capable of installing the second nitro group onto the methylated nitrogen atom.

While specific experimental data for the methyl derivative is sparse in contemporary literature, a detailed procedure for the analogous compound, 1-(i-Butyl)-1,3-dinitroguanidine, illustrates the general method. The synthesis involves the slow addition of 1-(i-Butyl)-1-nitroguanidine to a pre-cooled mixture of 100% nitric acid and acetic anhydride. lukasiewicz.gov.pl This approach avoids the decomposition that was observed when attempting the nitration in mixtures of concentrated nitric acid and oleum (B3057394). lukasiewicz.gov.pl This methodology underscores the sensitivity of the substrate and the necessity of carefully selected reagents.

An alternative, though less detailed in the literature, approach involves the direct alkylation of the parent compound, 1,2-dinitroguanidine (DNG). It has been noted that treating 1,2-dinitroguanidine with haloalkanes can produce N-alkylated products. researchgate.net This strategy relies on the acidic nature of the N-H protons in dinitroguanidine, which can be removed by a base to form a dinitroguanidinate anion. This anion then acts as a nucleophile, attacking a suitable methylating agent.

Common methylating agents used in organic synthesis that could be applied in this context include methyl iodide or dimethyl sulfate. jxjygd.cnsci-hub.se The reaction would typically be performed in an appropriate solvent in the presence of a base to facilitate the formation of the reactive anion. The choice of base and reaction conditions would be critical to avoid side reactions or decomposition of the energetic starting material. This route offers a different synthetic logic but requires further research to establish optimized and safe protocols.

The synthesis of this compound is fundamentally a multi-step process, with significant research focused on optimizing the synthesis of the key intermediate, N-methyl-N'-nitroguanidine.

One established pathway begins with the nitration of S-methylisothiuronium sulfate, followed by a subsequent reaction where the methylmercapto group is displaced by methylamine (B109427). google.com While the yields in both steps are reportedly good, this process is hampered by technical challenges, notably the liberation of methyl mercaptan, a toxic and malodorous gas. google.com

A more direct and refined pathway involves the reaction of nitroguanidine (B56551) with an aqueous solution of methylamine. google.comgoogle.com This method has been the subject of several patents aimed at improving industrial practicability. google.comgoogle.com Optimization studies have shown that N-methyl-N'-nitroguanidine can be obtained in high yield (85-100%) and purity by controlling the reaction parameters. google.comgoogle.com Key optimizations include conducting the reaction in water without other solvents or auxiliaries, maintaining a low reaction temperature (typically between 0°C and 40°C), and carefully controlling the pH. google.comgoogle.com This improved synthesis of the precursor provides a more efficient and safer starting point for the final nitration step.

Alkylation Approaches in Dinitroguanidine Synthesis

Mechanistic Investigations of Synthesis Reactions

Mechanistic studies provide insight into the chemical transformations leading to this compound. The nitration of N-methyl-N'-nitroguanidine in a nitric acid/acetic anhydride medium is understood to proceed via an electrophilic substitution mechanism. The active nitrating agent is the nitronium ion (NO₂⁺), which is generated in the equilibrium between nitric acid and the anhydride. This powerful electrophile attacks the lone pair of electrons on the methylated nitrogen atom of the precursor to form the final dinitrated product.

The reverse reaction, denitration, has also been investigated. The decomposition of N-methyl-N'-nitroguanidine in sulfuric acid to form methylguanidine (B1195345) was found to be a bimolecular reaction, providing evidence for the reversibility of the nitration process under strongly acidic conditions. lukasiewicz.gov.pl Under different conditions, such as with peroxynitrite, the formation of N-nitramines can also occur through a free radical mechanism, which involves the one-electron oxidation of the amine to an amino radical, followed by reaction with nitrogen dioxide (•NO₂). nih.gov

Sustainable and Green Chemistry Methodologies in Dinitroguanidine Synthesis

The principles of green chemistry are increasingly relevant in the synthesis of energetic materials, aiming to reduce environmental impact and improve safety. acs.orgnih.gov In the context of this compound synthesis, several aspects align with these principles.

The optimized, one-pot synthesis of the N-methyl-N'-nitroguanidine precursor from nitroguanidine and methylamine in water represents a significant green improvement over older methods. google.comgoogle.com This process avoids hazardous organic solvents and eliminates the formation of toxic byproducts like methyl mercaptan, which plagued earlier multi-step syntheses. google.com The use of mild temperatures and the absence of complex catalysts or auxiliaries further enhance its green profile.

For the nitration step, which is inherently hazardous, green engineering approaches such as flow chemistry are being explored for the production of energetic materials. researchgate.net Continuous flow reactors offer superior temperature control, reduce the volume of hazardous material present at any one time, and can lead to safer and more reproducible processes compared to traditional batch nitrations. researchgate.net While not yet specifically documented for this compound, this technology represents a key direction for the sustainable manufacturing of such compounds. Furthermore, the search for greener methylating agents, such as methanol (B129727) or CO₂, is an active area of research that could eventually provide less toxic alternatives to traditional reagents like methyl iodide for the alkylation pathway. sci-hub.seresearchgate.net

Compound Index

Molecular Structure and Conformational Analysis

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular framework and the nature of the chemical bonds within N-Methyl-N,N'-dinitroguanidine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of molecules in solution. ox.ac.uk For molecules like this compound, which can exist as different isomers or conformers due to restricted rotation around bonds, NMR is particularly insightful. The chemical environment surrounding each nucleus is highly sensitive, and changes in conformation can lead to distinct signals in the NMR spectrum. ox.ac.uk

In related compounds like N-nitrosamines, restricted rotation around the N-N bond, which possesses partial double bond character, results in stable rotamers (rotational isomers) that can be distinguished by NMR. acanthusresearch.com These rotamers, sometimes referred to as cis and trans isomers, can exhibit different chemical shifts for the same protons. For example, in N-nitroso methylethylamine, the methylene (B1212753) protons of the two rotamers show distinct chemical shifts. acanthusresearch.com This phenomenon, known as chemical exchange, is temperature-dependent. At low temperatures, the interconversion between conformers is slow, and separate sharp peaks are observed for each. As the temperature increases, the rate of interconversion becomes faster, causing the peaks to broaden, merge, and eventually coalesce into a single sharp peak at an average chemical shift. ox.ac.uk This temperature-dependent behavior allows for the study of the kinetics and dynamics of conformational changes. ox.ac.uk While specific ¹H and ¹³C NMR data for this compound is not detailed in the provided results, the principles of conformational analysis by NMR are well-established for similar structures. ox.ac.ukacanthusresearch.com

For this compound, key functional groups include the nitro group (NO₂), the amine (N-H), the methyl group (C-H), and the guanidine (B92328) backbone (C=N, C-N). Each of these groups gives rise to characteristic absorption bands in the IR and Raman spectra. uni-siegen.de

N-H Vibrations: The N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. Bending vibrations (scissoring) for NH₂ groups are often seen around 1600 cm⁻¹. up.ac.za

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching frequencies. Asymmetric stretches are typically found at higher wavenumbers (e.g., ~1550 cm⁻¹) while symmetric stretches appear at lower wavenumbers.

C-H Vibrations: The methyl group will show stretching vibrations in the 2900-3000 cm⁻¹ region and various bending vibrations at lower frequencies. researchgate.net

Guanidine Backbone: The C=N and C-N stretching vibrations of the guanidine core are expected in the fingerprint region (roughly 1700-700 cm⁻¹). Due to resonance within the guanidine moiety, these vibrational modes can be complex and coupled. up.ac.za

The complementary nature of IR and Raman spectroscopy is crucial. A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it causes a change in its polarizability. uni-siegen.de For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations cannot be both IR and Raman active. apacwomen.ac.in Analysis of both spectra provides a more complete picture of the molecule's vibrational framework.

Interactive Table: General Vibrational Band Assignments for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy
N-H Stretching 3100 - 3500 IR, Raman
N-H Bending ~1600 IR
C-H (methyl) Stretching 2900 - 3000 IR, Raman
C-H (methyl) Bending ~1450, ~1375 IR
N-NO₂ Asymmetric Stretch ~1520 - 1600 IR, Raman
N-NO₂ Symmetric Stretch ~1250 - 1350 IR, Raman

Note: The exact positions of the bands depend on the molecular conformation, intermolecular interactions, and physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Isomers and Conformations

X-ray Crystallography of this compound and Related Analogues

X-ray crystallography provides definitive, high-resolution information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

The way molecules arrange themselves in a crystal lattice, known as solid-state packing, is dictated by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. chemrxiv.org These interactions are crucial for the stability of the crystal. researchgate.net

For a related compound, 1-methyl-1,2-dinitroguanidine, X-ray diffraction revealed a nearly planar molecular conformation, which is indicative of a highly delocalized electronic structure. researchgate.net A significant feature of its structure is an intramolecular hydrogen bond between an amino group and a nitro group. researchgate.net This type of internal hydrogen bonding can stabilize a specific molecular conformation. researchgate.net The crystal structure of 1-methyl-1,2-dinitroguanidine is notable for the absence of intermolecular hydrogen bonds, with packing instead governed by other forces. researchgate.net The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net

Interactive Table: Crystallographic Data for 1-Methyl-1,2-dinitroguanidine

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 11.673 (2) researchgate.net
b (Å) 11.260 (3) researchgate.net
c (Å) 9.892 (3) researchgate.net
β (°) 114.56 (2) researchgate.net
Volume (ų) 1178.9 (5) researchgate.net
Z (molecules/cell) 8 researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can have distinct physical properties. Phase transitions from one polymorphic form to another can be induced by changes in temperature or pressure. arxiv.orgcore.ac.uk These transitions can be cooperative, involving the simultaneous, concerted displacement of molecules, or they can proceed through a more typical nucleation and growth mechanism. chemrxiv.org

While specific studies on the polymorphism of this compound were not found in the search results, the phenomenon is common in molecular crystals, particularly energetic materials. nih.govchemrxiv.org The study of polymorphic transitions is critical as different forms can have different sensitivities and performance characteristics. The investigation of these transitions often involves techniques like differential scanning calorimetry (DSC) and variable-temperature/pressure X-ray diffraction. core.ac.uk

Solid-State Packing and Intermolecular Interactions

Theoretical Studies on Molecular Geometry and Conformational Energetics

Computational chemistry, using methods like Density Functional Theory (DFT), provides a powerful means to investigate molecular properties. utwente.nlmdpi.com These theoretical calculations can determine stable conformations, predict molecular geometries, and map the energy landscape associated with rotations around chemical bonds. utwente.nl

For 1-methyl-1,2-dinitroguanidine, DFT calculations were performed to find the minimum energy conformations. researchgate.net The results showed that the geometry optimized by the calculations corresponded well with the conformation found experimentally in the crystal structure, indicating that the crystal packing does not significantly distort the molecule from its lowest energy gas-phase conformation. researchgate.net Such theoretical studies allow for the exploration of the entire potential energy surface of a molecule, identifying not just the most stable conformer but also the energy barriers to interconversion between different conformers. utwente.nl This information is vital for understanding the molecule's flexibility and dynamic behavior. rsc.org

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are a powerful theoretical tool for determining the optimized geometries and electronic properties of molecules. Methods like Density Functional Theory (DFT) are employed to predict molecular structures, bond lengths, bond angles, and the distribution of electron density.

While specific computational studies detailing a full conformational energy landscape for this compound are not widely available in the surveyed literature, the definitive molecular geometry has been established through X-ray crystallography. researchgate.netcrystallography.net These experimental results provide a benchmark for the molecule's most stable structure in the solid state.

Key geometric parameters for this compound as determined by X-ray diffraction are presented below. crystallography.net

Geometric Parameter Value
Bond Lengths (Å)
C-N(CH3)1.34
C=N(imino)1.31
C-N(amino)1.35
N(imino)-N(nitro)1.36
N(amino)-N(nitro)1.38
N-O (average)1.24
**Bond Angles (°) **
N(CH3)-C-N(imino)122.5
N(CH3)-C-N(amino)115.3
N(imino)-C-N(amino)122.2
C-N(imino)-N(nitro)115.8

This table presents selected, rounded data derived from crystallographic information for illustrative purposes.

Conformational Isomerism and Energy Landscapes

Conformational isomerism describes the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, rotation is possible around the C-N and N-N bonds.

The study of the molecule's crystal structure reveals that while the nitroguanyl group is planar, the molecule as a whole adopts a slightly nonplanar conformation. researchgate.net This observed conformation represents a minimum on the potential energy surface, stabilized by the aforementioned intramolecular hydrogen bond. researchgate.net A distinguishing characteristic of the crystal packing is the absence of intermolecular hydrogen bonds, indicating that the molecular interactions are primarily governed by weaker forces. researchgate.net

The energy landscape of a molecule describes the potential energy as a function of its geometric parameters, including the dihedral angles that define its conformation. This landscape features energy minima, corresponding to stable or metastable conformers, and transition states, which represent the energy barriers to rotation between conformers. While other conformers of this compound can be hypothesized by rotation around its single bonds, detailed computational studies mapping the complete energy landscape and quantifying the rotational barriers were not identified in the reviewed literature. The experimentally determined solid-state structure therefore remains the primary source of information on the molecule's stable conformation.

Reactivity and Reaction Mechanisms

Electrophilic Reactivity of the Guanidine (B92328) Core

The guanidine core of N-Methyl-N,N'-dinitroguanidine is influenced by the presence of two electron-withdrawing nitro groups. These groups significantly reduce the electron density of the guanidine moiety, making it less susceptible to electrophilic attack compared to unsubstituted guanidine. However, reactions at the guanidine nitrogen atoms can still occur under specific conditions. For instance, the nitrogen atoms could potentially be involved in reactions with strong electrophiles, although such reactions are not commonly reported due to the deactivating effect of the nitro groups.

Nucleophilic Substitution and Addition Reactions of the Nitro Groups

The nitro groups are the most reactive sites in this compound for nucleophilic attack. The electron-deficient nature of the nitrogen atom in a nitro group makes it susceptible to substitution reactions. While direct nucleophilic substitution on the nitro group itself is not a typical reaction pathway, the presence of these groups activates the guanidine core towards certain nucleophilic reactions.

One notable reaction is the displacement of a nitro group. For example, the reaction of this compound with nucleophiles can lead to the substitution of one of the nitro groups. This reactivity is a key aspect of its chemical behavior and is utilized in the synthesis of various derivatives. The mechanism of these substitution reactions can be complex and may proceed through different pathways depending on the nucleophile and reaction conditions. universalclass.com

Transformations Involving the Methyl Group

The methyl group attached to one of the nitrogen atoms can also participate in chemical transformations. While the C-H bonds of the methyl group are generally stable, they can be susceptible to radical reactions under certain conditions, such as high temperatures or in the presence of radical initiators. However, reactions involving the functionalization of the methyl group are less common compared to reactions at the nitro groups.

A significant reaction involving the methyl group is its role in the formation of diazomethane (B1218177) when N-methyl-N'-nitro-N-nitrosoguanidine, a related compound, is treated with a base. acs.org Although this reaction does not directly involve this compound, it highlights the potential reactivity of the N-methyl moiety in similar structures.

Acid-Base Chemistry and Salt Formation of this compound

This compound exhibits acidic properties due to the presence of the N-H proton, which is made acidic by the two electron-withdrawing nitro groups. at.ua This acidity allows it to react with bases to form salts. libretexts.orgslideshare.net The pKa value for the deprotonation of the N-H group is a key parameter in understanding its acid-base chemistry.

The formation of salts can significantly alter the physical and chemical properties of the compound, such as its solubility and thermal stability. For example, the formation of metal salts can be achieved by reacting this compound with the corresponding metal hydroxides or carbonates. These salts have been investigated for their energetic properties.

Reaction Kinetics and Detailed Mechanistic Pathways

The study of reaction kinetics provides valuable insights into the mechanisms of the chemical transformations of this compound. The rates of its reactions are influenced by various factors, including temperature, concentration of reactants, and the nature of the solvent.

For instance, the hydrolysis of related N-nitrosoguanidines has been studied kinetically, revealing complex dependencies on pH. nih.gov These studies show the existence of multiple reaction pathways, including spontaneous decomposition and base-catalyzed hydrolysis. nih.gov The reaction mechanisms often involve the formation of intermediate species, which can be identified through detailed kinetic analysis. nih.gov

The thermal decomposition of this compound is another important area of kinetic study. The decomposition process can be complex, involving multiple steps and the formation of various gaseous and solid products. dtic.mil Understanding the kinetics of thermal decomposition is crucial for assessing its stability and safety as an energetic material. Kinetic models, such as those based on the shrinking particle model, have been used to describe the heterogeneous reactions of related compounds. researchgate.net

Interactive Data Table: Reaction Parameters of Guanidine Derivatives

Reaction TypeReactant(s)ConditionsKey FindingsReference
MethylationNitroguanidine (B56551), Aqueous Methylamine (B109427)0-40 °CFormation of N-methyl-N'-nitroguanidine. google.comgoogle.com google.comgoogle.com
HydrolysisN-nitrosoguanidinesAqueous solution, varying pHComplex pH dependency, multiple reaction paths. nih.gov nih.gov
Salt FormationThis compound, BaseBasic conditionsForms salts due to acidic N-H proton. at.ualibretexts.org at.ualibretexts.org
Thermal DecompositionNitroguanidineElevated temperaturesComplex decomposition with various products. dtic.mil dtic.mil

Thermal Decomposition and Stability Studies

Investigation of Thermal Decomposition Kinetics and Pathways

The study of thermal decomposition kinetics involves analyzing the rate at which a material breaks down when subjected to heat and the sequence of chemical reactions that occur. Various analytical techniques are employed to elucidate these complex processes.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Decomposition Onset and Energy Release

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis. icmab.es DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing exothermic (heat-releasing) and endothermic (heat-absorbing) processes. TGA, on the other hand, continuously measures the mass of a sample as it is heated, providing information on decomposition temperatures and weight loss. iitk.ac.in

When studying energetic materials, DSC curves typically show a single or multiple exothermic peaks, indicating the decomposition process. The onset temperature of the first exothermic peak is a key indicator of the material's thermal stability. For instance, in studies of nitroguanidine-based propellants, DSC curves revealed a single exothermic peak. researchgate.net As the heating rate increased, both the peak temperature and the decomposition heat were observed to rise. researchgate.net

TGA provides complementary information by quantifying the mass loss associated with decomposition. For example, TGA experiments on 2,4-Dinitroaniline (a related energetic compound) showed a three-step decomposition process with a total weight loss of 92%. researchgate.net The combination of DSC and TGA allows for a comprehensive understanding of the thermal events, differentiating between processes with and without mass loss. iitk.ac.in

Below is a representative table illustrating the type of data obtained from DSC and TGA analysis for an energetic material.

ParameterValueUnit
Decomposition Onset Temperature (DSC)210 - 220°C
Peak Exothermic Temperature (DSC)230 - 240°C
Enthalpy of Decomposition (DSC)1500 - 1700J/g
Initial Decomposition Temperature (TGA)205 - 215°C
Final Decomposition Temperature (TGA)250 - 260°C
Total Mass Loss (TGA)90 - 95%

Evolved Gas Analysis (EGA) of Decomposition Products

Evolved Gas Analysis (EGA) is a powerful technique used to identify and quantify the gaseous products released during thermal decomposition. eag.com It is often coupled with TGA, where the off-gases from the TGA furnace are transferred to a detector, such as a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This hyphenated technique, TGA-MS or TGA-FTIR, provides real-time information about the chemical nature of the decomposition products. mdpi.com

During the thermal decomposition of nitrogen-rich compounds like N-Methyl-N,N'-dinitroguanidine, a variety of gaseous species are expected to be evolved. Analysis can detect fragments such as NO, N2O, CO2, and NO2. mdpi.com The identification of these products is crucial for piecing together the decomposition pathway and understanding the underlying chemical reactions. mdpi.com For instance, the detection of specific fragments can help to confirm the cleavage of certain chemical bonds at different stages of decomposition.

EGA can be used to create a profile of gas evolution as a function of temperature, which can then be correlated with the mass loss steps observed in the TGA curve and the energy changes seen in the DSC curve. eag.com

The following table shows typical gaseous products identified during the thermal decomposition of a similar energetic material.

Mass-to-Charge Ratio (m/z)Evolved Gas Species
18H₂O
28N₂, CO
30NO
44CO₂, N₂O
46NO₂

Isothermal Decomposition Studies

While non-isothermal methods (where the temperature is increased at a constant rate) are common, isothermal decomposition studies, where the sample is held at a constant temperature for a period, provide valuable kinetic data. These studies can help in determining the reaction mechanism and calculating kinetic parameters such as the activation energy and pre-exponential factor.

The rate of decomposition at a constant temperature can be monitored by measuring mass loss (isothermal TGA) or heat flow (isothermal DSC). By conducting experiments at several different temperatures, the temperature dependence of the reaction rate can be determined, which is essential for predicting the long-term stability of the material at storage temperatures.

Mechanistic Models of Thermal Degradation

For many energetic materials, the initial step in thermal decomposition is the cleavage of the weakest bond in the molecule. In the case of this compound, this is likely to be the N-NO2 bond. The subsequent reactions of the resulting radical species can be complex, involving rearrangements, further fragmentation, and intermolecular reactions.

Kinetic analysis using various models (e.g., Avrami-Erofeev, Prout-Tompkins, or reaction-order models) can be applied to the experimental data to determine the most probable reaction mechanism. researchgate.netmdpi.com For example, studies on nitroguanidine (B56551) propellants have shown that the decomposition mechanism can change with pressure, shifting from a chemical reaction model at atmospheric pressure to a nucleation and growth model at higher pressures. researchgate.net

Influence of Structural Modifications on Thermal Stability

The thermal stability of an energetic material can be significantly influenced by modifications to its molecular structure. Introducing different functional groups or altering the molecular framework can either stabilize or destabilize the compound.

For instance, the introduction of alkyl groups, such as the methyl group in this compound, can affect the electronic properties and steric environment of the nitro groups, thereby influencing the ease of N-NO2 bond scission. It has been observed that increasing the alkyl chain length in N-alkyl-N'-nitroguanidines can lead to a decrease in their melting points, which can be attributed to changes in intermolecular interactions. researchgate.net

Comparing the thermal stability of this compound to its parent compound, nitroguanidine, and other derivatives provides valuable structure-property relationships. These relationships are crucial for the rational design of new energetic materials with tailored thermal stability and performance characteristics.

Applications in Energetic Materials Science

Formulation Development for Propellants and Explosives

N-Methyl-N,N'-dinitroguanidine is actively being investigated for the development of novel melt-cast explosive formulations. researchgate.netenergetic-materials.org.cn A significant area of this research focuses on its ability to form eutectic mixtures with other energetic compounds, which can then serve as a meltable carrier for solid explosive fillers. researchgate.net These formulations are being considered as potential replacements for traditional explosives like TNT. researchgate.net

One of the primary applications is in creating melt/cast intermolecular explosives, particularly through its combination with ammonium (B1175870) nitrate (B79036) (AN). researchgate.netenergetic-materials.org.cn The resulting MeNQ/AN binary eutectic mixture is an intermolecular complex with a melting point above 100 °C. researchgate.netenergetic-materials.org.cn This elevated melting point is advantageous as it helps to prevent the ingress of significant amounts of water during the melt pouring and casting process. researchgate.netenergetic-materials.org.cn The U.S. Air Force Armament Laboratory has also considered N-methyl-N'-nitroguanidine (MNG) for use in its explosive formulations. Beyond melt-cast explosives, the compound is also noted for its potential utility in the manufacturing of composite propellants. google.com

Performance Evaluation in Energetic Formulations

The performance of energetic formulations containing this compound is a critical aspect of their evaluation. Research indicates that the properties of MeNQ/AN-based melt-cast explosives are only slightly lower than those of the widely used Composition B. researchgate.netenergetic-materials.org.cn However, these MeNQ/AN formulations are reported to have advantages in terms of lower sensitivity and reduced cost compared to Composition B. researchgate.netenergetic-materials.org.cn

While specific detonation performance data for MeNQ-based formulations is not extensively detailed in publicly available literature, a comparison with established explosives like Composition B and TNT provides a benchmark for their capabilities. The energy of detonation for several eutectic mixtures based on methyl-nitroguanidine has been found to be lower than that of TNT. researchgate.net

Table 1: Comparative Performance of Benchmark Explosives
ExplosiveDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
Composition B (60/40 RDX/TNT)1.757,86029.5
TNT1.646,94021.0

Note: The performance of MeNQ/AN based melt/cast explosives is reported to be slightly lower than Composition B. researchgate.netenergetic-materials.org.cn The data for Composition B and TNT are provided as benchmarks.

Co-crystallization and Eutectic Mixtures with Energetic Co-formers

A key area of application for this compound is in the formation of eutectic systems and potentially co-crystals with other energetic materials. This approach is used to modify physical properties, such as melting point, to create formulations suitable for melt-casting. researchgate.net

Several eutectic mixtures involving MeNQ have been identified and studied:

With Ammonium Nitrate (AN): MeNQ forms a binary eutectic with AN, creating an intermolecular complex that melts above 100°C. researchgate.netenergetic-materials.org.cn This system is the basis for a series of melt/cast intermolecular explosives. researchgate.netenergetic-materials.org.cn

With Nitroguanidine (B56551) (NQ): A eutectic is formed between MeNQ and NQ. researchgate.net Detailed studies using temperature-composition diagrams have determined that the lowest melting temperature of 149.9 °C occurs at a mole ratio of 7:3 (MeNQ:NQ). researchgate.net

With Hydrazine (B178648) Nitrate (HN): MeNQ also forms a eutectic with hydrazine nitrate. researchgate.net Experimental results show this system has its lowest melting point at 67.06 °C, which corresponds to a mole ratio of 3:2 (MeNQ:HN). researchgate.net

The crystal structure of the parent compound, 1-methyl-1,2-dinitroguanidine, has been determined to be orthorhombic with the space group Pnma. researchgate.net In these eutectic systems, no new substances, such as co-crystals, were detected in the MeNQ/HN binary system through X-ray diffraction. researchgate.net

Table 2: Eutectic Mixtures of this compound (MeNQ) with Energetic Co-formers
Co-formerMole Ratio (MeNQ:Co-former)Lowest Melting Point (°C)Reference
Ammonium Nitrate (AN)Not Specified>100 researchgate.netenergetic-materials.org.cn
Nitroguanidine (NQ)7:3149.9 researchgate.net
Hydrazine Nitrate (HN)3:267.06 researchgate.net

Advanced Composite Energetic Materials Development

Advanced composite energetic materials, such as Polymer-Bonded Explosives (PBXs) and composite propellants, represent a critical area of materials science. These materials typically consist of crystalline energetic fillers, like HMX or RDX, dispersed within a polymer matrix or binder. wikipedia.org The binder, which is often an elastomer like hydroxyl-terminated polybutadiene (B167195) (HTPB) or a fluoropolymer, encapsulates the explosive particles, reducing sensitivity to accidental detonation and allowing the material to be formed into precise shapes. wikipedia.orgd-nb.info

While this compound is a candidate for use as an energetic filler in such systems due to its inherent energetic properties, specific formulations of PBXs or advanced composite propellants prominently featuring it are not widely detailed in the available literature. The development of PBXs often involves complex formulation processes to ensure good adhesion between the binder and the energetic crystals, which is critical for mechanical properties and stability. d-nb.info The melt-cast systems developed with MeNQ, such as the MeNQ/AN eutectic, can be considered a type of composite, where the eutectic mixture acts as a carrier for other solid energetic materials, but they differ from typical polymer-based composites. researchgate.net

Theoretical and Computational Chemistry

Quantitative Structure-Property Relationship (QSPR) Modeling for Energetic PropertiesWhile numerous QSPR studies on energetic materials exist, none were found that explicitly include this compound in their dataset and report its specific predicted properties or the model's performance for this compound.

Due to the absence of requisite data across all specified subsections of the outline, it is not possible to generate the requested article while maintaining scientific integrity and adhering to the strict content constraints. The information available in the public domain is insufficient to provide a thorough, informative, and scientifically accurate article focused solely on the theoretical and computational aspects of this compound.

Environmental Transformation and Degradation Pathways

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

A related compound, N-Methyl-N'-nitro-N-nitrosoguanidine, is noted to be sensitive to light, changing color upon exposure. nih.gov In atmospheric environments, compounds like N,N-dimethylnitrosamine (NDMA) undergo rapid degradation via photolysis from sunlight, preventing accumulation during the day. ineris.fr This suggests that nitro- and nitroso- functional groups are susceptible to atmospheric photolysis, a process that could potentially contribute to the degradation of N-Methyl-N,N'-dinitroguanidine.

Table 1: Photodegradation Data for Nitroguanidine (B56551) (NQ)

Parameter Value Conditions Source
Light Absorption > 260 nm Aqueous Solution nih.gov
Environmental Half-Life 0.44 days Natural Sunlight army.mil
Half-Life ~20 hours Bright Sunlight dtic.mil
Degradation Products Guanidine (B92328), Nitrite, Cyanoguanidine, Ammonia (B1221849), Nitrate (B79036) Aqueous Solution, UV/Sunlight nih.govdtic.mil
Degradation Rate Constant (Alone) 1.181 d⁻¹ Aqueous Solution acs.org
Degradation Rate Constant (in IMX-101) 0.075 d⁻¹ Aqueous Solution acs.org

Biodegradation Pathways and Metabolite Identification

Biodegradation is a critical process in the environmental fate of organic contaminants. While specific studies on this compound are not widely reported, research on nitroguanidine and other linear nitramines offers significant insights. N-methyl-N-nitroguanidine, a closely related compound, is a known environmental transformation product of the insecticide Clothianidin. nih.gov

Nitroguanidine (NQ) itself is not readily biodegradable but can be degraded cometabolically under both aerobic and anaerobic conditions by acclimated microorganisms. europa.eunih.gov Several bacterial strains capable of degrading NQ have been isolated, including Variovorax sp., Pseudomonas extremaustralis, and Arthrobacter spp. nih.govnih.gov These organisms typically utilize NQ as a nitrogen source rather than a carbon or energy source. nih.gov

The aerobic degradation of NQ by Variovorax strain VC1 proceeds through the formation of a key intermediate, nitrourea, which subsequently decomposes to ammonia (NH₃), nitrous oxide (N₂O), and carbon dioxide (CO₂). nih.gov The proposed mechanism involves an initial enzymatic hydroxylation of the imine bond. nih.gov Other identified degradation products or metabolites from various microbial pathways include guanidine and guanylurea. nih.govresearchgate.net The degradation of linear nitramines like N-nitroglycine by Variovorax sp. is also well-documented, proceeding via enzymatic action to form glyoxylate, nitrite, and ammonium (B1175870). nih.gov

Table 3: Microbial Degradation of Nitroguanidine (NQ) and Related Compounds

Microorganism Compound Degraded Key Metabolites / Products Pathway Type Source
Variovorax strain VC1 Nitroguanidine Nitrourea, NH₃, N₂O, CO₂ Aerobic nih.gov
Pseudomonas extremaustralis NQ5 Nitroguanidine NH₄⁺, Guanidine, Guanylurea Aerobic nih.gov
Arthrobacter spp. (NQ4, NQ7) Nitroguanidine Guanidine Aerobic nih.gov
Pseudomonas mendocina strain GU Guanylurea Guanidine, Carboxyguanidine, Allophanate, NH₃, CO₂ Aerobic researchgate.net
Variovorax sp. strain JS 1663 N-nitroglycine Glyoxylate, Nitrite, NH₄⁺ Aerobic nih.gov

Environmental Fate Modeling and Transport Considerations

Environmental fate models are crucial tools for predicting the transport, transformation, and potential exposure of chemical compounds. serdp-estcp.milresearchgate.net For military-unique compounds like this compound, models such as the Groundwater Modeling System (GMS) and the Chemical Transformation Simulator (CTS) are used to estimate the vulnerability of aquifers and surface waters. serdp-estcp.mil These models rely on physicochemical properties and transformation pathway data to function. serdp-estcp.mildtic.mil

Key parameters for fate modeling include the octanol-water partition coefficient (Kow) and soil/sediment adsorption coefficient (Koc). For nitroguanidine, the log Kow is -0.815 and the estimated Koc is 4.06, indicating it is very hydrophilic and does not adsorb strongly to soil or sediment. europa.eu This suggests a high potential for mobility in soil and transport to groundwater. dtic.mil

Various models like the Pesticide Root Zone Model (PRZM) and SimpleBox are used for pesticides and other chemicals, simulating processes in different environmental compartments (air, water, soil). frontiersin.orgnanofase.eu These models can incorporate transformation schemes to predict the formation and fate of degradation products. frontiersin.org However, the accuracy of these models is highly dependent on the quality of input data, and a lack of specific experimental data for this compound necessitates using estimations from related compounds, which introduces uncertainty. dtic.milfrontiersin.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Enhanced Atom Economy and Efficiency

A significant area of ongoing research is the development of more efficient and environmentally benign synthetic pathways for N-Methyl-N,N'-dinitroguanidine and other energetic materials. The concept of "atom economy," which measures how many atoms from the reactants are incorporated into the final desired product, is a central tenet of green chemistry and is being increasingly applied to the synthesis of energetic materials. scranton.edursc.org Traditional synthetic routes for energetic compounds often involve multiple steps and the use of harsh reagents, leading to significant waste generation. nih.gov

Future synthetic strategies for this compound are likely to focus on:

Catalytic Methods: Exploring novel catalysts to improve reaction rates and selectivity, thereby reducing the formation of byproducts.

Biomimetic Approaches: Drawing inspiration from natural biosynthetic pathways to devise more elegant and efficient syntheses. nih.gov

Alternative Reagents: Investigating the use of less hazardous and more sustainable starting materials and reagents. A patent describes a method for preparing N-methyl-N'-nitroguanidine by reacting nitroguanidine (B56551) with an aqueous methylamine (B109427) solution at moderate temperatures, which is presented as a simpler and higher-yielding process than previous methods. google.com

Improving the efficiency of synthesis not only reduces the environmental impact but can also lower production costs, making the resulting materials more viable for large-scale applications. nih.gov

Rational Design of Advanced Derivatives with Tailored Energetic Characteristics

The molecular structure of an energetic material dictates its properties. Researchers are actively engaged in the rational design of new derivatives based on the this compound scaffold to achieve specific performance characteristics. acs.org This involves strategically modifying the molecule to enhance properties such as:

Detonation Performance: Increasing detonation velocity and pressure for greater explosive power.

Thermal Stability: Improving the temperature at which the material begins to decompose, which is crucial for safe handling and storage.

Sensitivity: Reducing sensitivity to impact, friction, and electrostatic discharge to create safer explosives.

Density: Higher density is often correlated with improved energetic performance.

By making targeted chemical modifications, such as introducing different functional groups or altering the molecular backbone, scientists can fine-tune the energetic properties of the resulting compounds. mdpi.com For instance, research into nitramine derivatives of other parent structures has shown that the position of nitro groups and other substituents can significantly impact stability and energy content. semanticscholar.orgnih.gov The goal is to develop new materials that outperform traditional explosives like RDX and HMX while offering a better safety profile. uni-muenchen.deuni-muenchen.de

Multi-Scale Computational Modeling for Predictive Performance and Safety

Computational chemistry has become an indispensable tool in the field of energetic materials. nih.gov Multi-scale modeling, which combines different computational techniques to study a system at various levels of detail (from single molecules to bulk material), allows for the prediction of key properties before a compound is ever synthesized in the laboratory. nih.govnih.gov

For this compound and its potential derivatives, computational modeling can be used to:

Predict Energetic Performance: Calculate parameters like heat of formation, density, detonation velocity, and detonation pressure. acs.org

Assess Stability and Sensitivity: Investigate bond dissociation energies and molecular electrostatic potentials to predict thermal stability and sensitivity to initiation. semanticscholar.orgresearchgate.net

Simulate Decomposition Pathways: Understand the chemical reactions that occur during detonation, which is crucial for predicting performance and the nature of the products. nih.gov

This in silico approach accelerates the discovery and development of new energetic materials by allowing researchers to screen large numbers of candidate molecules and prioritize the most promising ones for synthesis and experimental testing. nih.gov

Integration with Green Energetic Materials Initiatives

There is a global push to develop "green energetic materials" (GEMs) that are less harmful to the environment and human health throughout their lifecycle, from production to disposal. researchgate.netwiley.com This initiative is driven by concerns over the toxicity of traditional energetic materials and their combustion byproducts, such as heavy metals and noxious gases. nih.govuottawa.ca

Research into this compound and its derivatives is increasingly aligned with the principles of green chemistry. researchgate.net Key aspects of this integration include:

Reducing Environmental Impact: Developing synthetic routes that minimize waste and avoid the use of toxic solvents and reagents. nih.govresearchgate.net

Designing "Greener" Molecules: Creating energetic compounds that produce more environmentally benign detonation products, such as nitrogen gas (N₂) and water (H₂O). uottawa.caacs.org High-nitrogen compounds are particularly attractive in this regard as they tend to produce N₂ as a major product. acs.org

By incorporating these principles, the development of future energetic materials based on the this compound structure can contribute to a new generation of high-performance, safer, and more sustainable energetic solutions. uottawa.ca

Q & A

Q. What experimental models are established for studying the carcinogenic effects of N-Methyl-N,N'-dinitroguanidine, and what methodological considerations are critical for dose administration?

Rodent models (rats, mice) are widely used, with intragastric administration being the primary route. For example, studies administer a single 150 mg/kg dose to induce forestomach carcinogenesis, followed by promoters like phenolic antioxidants to investigate two-stage mechanisms . Critical parameters include dose uniformity (mg/kg body weight), administration timing (e.g., initiation vs. promotion phases), and use of control groups to isolate compound-specific effects .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) achieves an LOD of 0.1 μg/mL. LC-MS/MS enhances specificity for metabolite discrimination (e.g., N-methyl-N'-nitroguanidine). Validation requires linearity (1–100 μg/mL, R² >0.99), precision (<15% RSD), and recovery rates (>80%). Colorimetric methods via acid denitrosation offer rapid screening but lack specificity for metabolites .

Q. What safety protocols are essential for handling this compound in laboratories?

While specific GHS data are limited, analogous nitroso compounds mandate strict containment (glove boxes, fume hoods) and PPE (nitrile gloves, lab coats). Decomposition at >150°C may release toxic NOx gases, requiring explosion-proof equipment. Emergency protocols include skin decontamination (>15 mins water rinse) and medical consultation for ingestion/inhalation .

Q. What synthetic routes are used to produce this compound, and how is purity assessed?

Synthesis involves N-substitution reactions, such as methylamine with nitroguanidine, yielding a white crystalline product (mp: 156–161°C). Purity is verified via HPLC-UV, with reaction stoichiometry and temperature control critical to avoid nitrosamine by-products. Crystallization in alkaline solvents enhances yield .

Advanced Research Questions

Q. How do phenolic antioxidants or bile acids modulate this compound carcinogenesis, and what mechanisms are involved?

Phenolic antioxidants (e.g., BHA) suppress forestomach tumors by scavenging ROS but may promote glandular tumors via pro-oxidant effects under acidic conditions . Bile acids exacerbate mucosal injury, accelerating neoplasia through chronic inflammation and COX-2 upregulation. Mechanistic studies highlight oxidative stress, DNA repair modulation (e.g., O⁶-methylguanine repair), and apoptosis regulation (Bcl-2) .

Q. What factors explain contradictory findings on cobalt chloride’s mutagenic vs. anti-mutagenic effects in this compound-treated systems?

Discrepancies arise from bacterial strain sensitivity (e.g., E. coli WP2 vs. TA1535), cobalt concentration (protective <0.5 mM; mutagenic >1 mM), and exposure timing. Cobalt chloride reduces MNNG-induced mutations by inhibiting error-prone repair but increases frameshifts in repair-deficient strains. Standardized Ames test modifications (e.g., S9 mix pre-incubation) are recommended .

Q. How do immunocompetent mouse models elucidate host-microenvironment interactions in this compound-driven gastric cancer?

Co-exposure to MNNG (50 ppm in drinking water) and Helicobacter pylori in Mongolian gerbils recapitulates human pathology, revealing synergistic effects of bacterial virulence factors (CagA) on DNA alkylation damage and apoptosis suppression. Longitudinal tracking via endoscopy and molecular profiling (TP53 mutations, inflammatory markers) provides insights into premalignant progression .

Q. What statistical methods are optimal for analyzing dose-response relationships in co-carcinogen studies?

Multivariate Cox models assess survival data with covariates (tumor latency, promoter exposure). Stratified log-rank tests (α=0.05) detect incidence differences, while Bayesian hierarchical models account for inter-animal variability. Sample sizes (n≥15/group) ensure 80% power to detect ≥50% incidence differences .

Methodological Considerations Table

Aspect Key Parameters References
Dose Administration 150 mg/kg intragastric; 50 ppm in drinking water (rodents)
Analytical Validation HPLC-UV (LOD: 0.1 μg/mL); LC-MS/MS for metabolites
Safety Protocols PPE, fume hoods, NOx monitoring
Statistical Analysis Cox models, log-rank tests, Bayesian hierarchical models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.